

O-(cyclohexylmethyl)hydroxylamine structure and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-(cyclohexylmethyl)hydroxylamine

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O-(Cyclohexylmethyl)hydroxylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of **O-(cyclohexylmethyl)hydroxylamine**, a key organic compound with applications in synthetic chemistry. It covers the molecule's fundamental properties, structure, and relevant experimental data.

Molecular Structure and Formula

O-(cyclohexylmethyl)hydroxylamine is an O-alkylated hydroxylamine derivative. Its structure consists of a cyclohexylmethyl group attached to the oxygen atom of a hydroxylamine moiety.

- Molecular Formula: C₇H₁₅NO^[1]
- IUPAC Name: **O-(cyclohexylmethyl)hydroxylamine**^[1]
- SMILES: C1CCC(CC1)CON^[1]

The structural arrangement features the hydroxylamine group (H₂N-O-) linked to a cyclohexylmethyl substituent, making it a valuable intermediate in various organic syntheses.

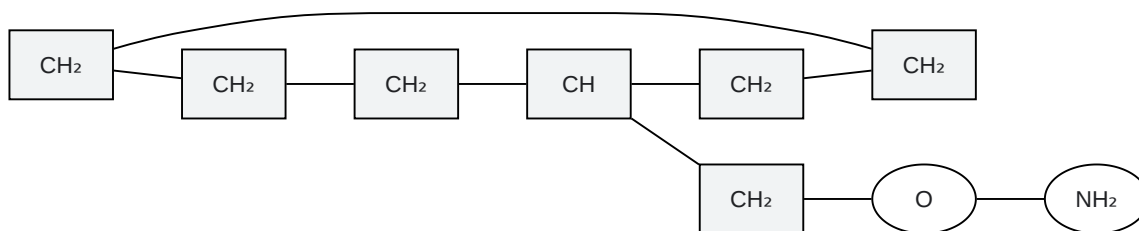


Figure 1: Chemical Structure of O-(cyclohexylmethyl)hydroxylamine

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Figure 1: Chemical Structure of **O-(cyclohexylmethyl)hydroxylamine**

Physicochemical Properties

The quantitative properties of **O-(cyclohexylmethyl)hydroxylamine** and its common hydrochloride salt are summarized below. These values are crucial for experimental design, including reaction conditions and purification methods.

Property	Value	Compound	Reference
Molecular Formula	C7H15NO	O-(cyclohexylmethyl)hydroxylamine	[1]
C7H16ClNO	O-(cyclohexylmethyl)hydroxylamine HCl	[2]	
Molecular Weight	129.2 g/mol	O-(cyclohexylmethyl)hydroxylamine	[1]
165.66 g/mol	O-(cyclohexylmethyl)hydroxylamine HCl	[2]	
Boiling Point	215.24 °C (at 760 mmHg)	O-(cyclohexylmethyl)hydroxylamine	[1]
Density	0.939 g/cm ³	O-(cyclohexylmethyl)hydroxylamine	[1]
InChI Key	ZVLSNSQXNJVHMG-UHFFFAOYSA-N	O-(cyclohexylmethyl)hydroxylamine	[1]

Experimental Protocols: Synthesis

The synthesis of O-alkylated hydroxylamines like **O-(cyclohexylmethyl)hydroxylamine** typically involves the alkylation of a protected hydroxylamine derivative, followed by deprotection. A common and effective method is the Gabriel synthesis adapted for hydroxylamines.

General Synthesis Workflow

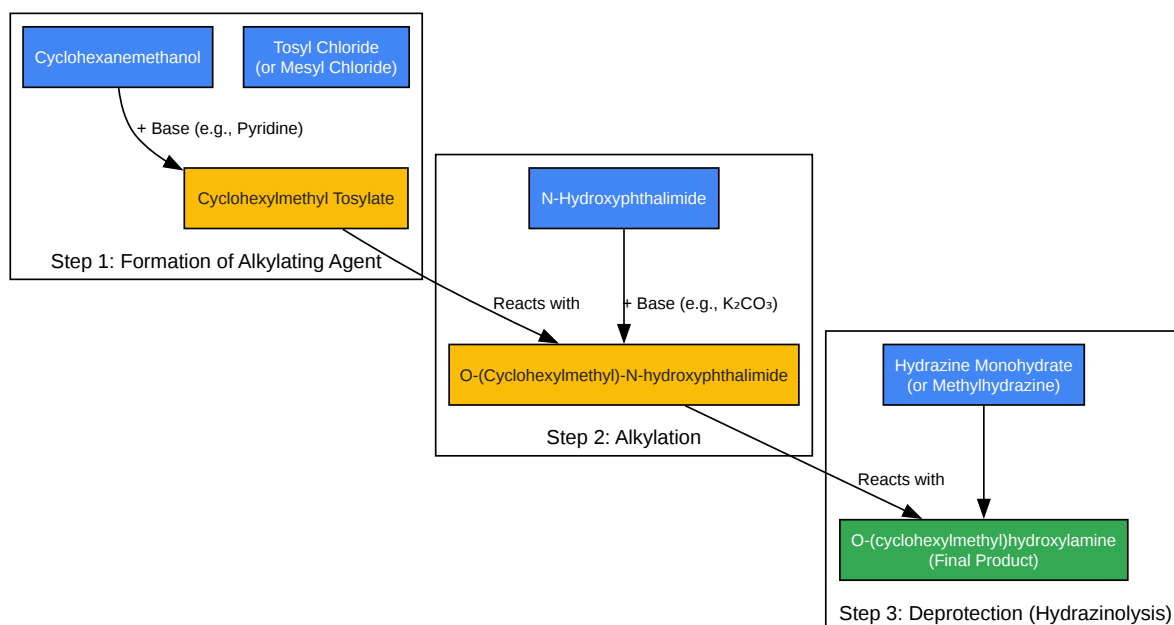


Figure 2: General Synthesis Workflow

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Figure 2: General Synthesis Workflow

Detailed Methodology

- Preparation of the Alkylating Agent (Cyclohexylmethyl Tosylate):
 - Dissolve cyclohexanemethanol in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C.
 - Slowly add p-toluenesulfonyl chloride (tosyl chloride) to the solution. If using DCM, a base like triethylamine or pyridine is required to neutralize the HCl byproduct.

- Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is worked up by washing with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield cyclohexylmethyl tosylate.
- Alkylation of N-Hydroxyphthalimide:
 - In a flask, suspend N-hydroxyphthalimide and a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).
 - Add the previously synthesized cyclohexylmethyl tosylate to the suspension.
 - Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the starting materials are consumed (monitored by TLC).
 - After cooling, the mixture is poured into water, causing the product, O-(cyclohexylmethyl)-N-hydroxyphthalimide, to precipitate. The solid is collected by filtration, washed with water, and dried.
- Hydrazinolysis to Yield the Final Product:
 - Suspend the O-(cyclohexylmethyl)-N-hydroxyphthalimide in an alcohol solvent, such as ethanol.
 - Add hydrazine monohydrate or a similar reagent (e.g., methylhydrazine) to the suspension.^[3]
 - Stir the mixture at room temperature or with gentle heating. A precipitate of phthalhydrazide will form.
 - Monitor the reaction by TLC. Once complete, the phthalhydrazide byproduct is removed by filtration.
 - The filtrate, containing the desired **O-(cyclohexylmethyl)hydroxylamine**, is concentrated under reduced pressure. The crude product can then be purified, for example, by distillation or by forming the hydrochloride salt and recrystallizing it.

This synthetic route is a reliable method for producing O-alkylated hydroxylamines and is adaptable for various scales of production in a research setting.[3]

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- To cite this document: BenchChem. [O-(cyclohexylmethyl)hydroxylamine structure and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3045577#o-cyclohexylmethyl-hydroxylamine-structure-and-molecular-formula]

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